molecular formula C21H33Cl2N2O2- B13755499 1-(1-(2-Morpholinoethyl)-4-phenyl-4-piperidyl)-1-butanone dihydrochloride CAS No. 25224-22-0

1-(1-(2-Morpholinoethyl)-4-phenyl-4-piperidyl)-1-butanone dihydrochloride

Katalognummer: B13755499
CAS-Nummer: 25224-22-0
Molekulargewicht: 416.4 g/mol
InChI-Schlüssel: BZNPQIIQJGSXSI-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(1-(2-Morpholinoethyl)-4-phenyl-4-piperidyl)-1-butanone dihydrochloride is a complex organic compound with a unique structure that includes a morpholinoethyl group, a phenyl group, and a piperidyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(2-Morpholinoethyl)-4-phenyl-4-piperidyl)-1-butanone dihydrochloride typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 1-(2-morpholinoethyl)-4-phenylpiperidine with butanone under controlled conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters. The process may include purification steps such as crystallization or chromatography to ensure the high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

1-(1-(2-Morpholinoethyl)-4-phenyl-4-piperidyl)-1-butanone dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents such as thionyl chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

1-(1-(2-Morpholinoethyl)-4-phenyl-4-piperidyl)-1-butanone dihydrochloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on cellular processes and as a tool for investigating biochemical pathways.

    Medicine: Explored for its potential therapeutic properties, including its effects on the central nervous system.

    Industry: Utilized in the development of new materials and chemical products.

Wirkmechanismus

The mechanism of action of 1-(1-(2-Morpholinoethyl)-4-phenyl-4-piperidyl)-1-butanone dihydrochloride involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(2-Morpholinoethyl)-4-phenylpiperidine: Shares a similar structure but lacks the butanone group.

    1-(2-Morpholinoethyl)-3,3-diphenylpyrrolidin-2-one: Contains a pyrrolidinone ring instead of a piperidyl group.

    1-Cyclohexyl-3-(2-morpholinoethyl)carbodiimide metho-p-toluenesulfonate: Contains a carbodiimide group and is used in peptide synthesis.

Uniqueness

1-(1-(2-Morpholinoethyl)-4-phenyl-4-piperidyl)-1-butanone dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Eigenschaften

CAS-Nummer

25224-22-0

Molekularformel

C21H33Cl2N2O2-

Molekulargewicht

416.4 g/mol

IUPAC-Name

1-[4-(2-morpholin-4-ium-4-ylethyl)-1-phenylpiperidin-4-yl]butan-1-one;dichloride

InChI

InChI=1S/C21H32N2O2.2ClH/c1-2-6-20(24)21(9-12-22-15-17-25-18-16-22)10-13-23(14-11-21)19-7-4-3-5-8-19;;/h3-5,7-8H,2,6,9-18H2,1H3;2*1H/p-1

InChI-Schlüssel

BZNPQIIQJGSXSI-UHFFFAOYSA-M

Kanonische SMILES

CCCC(=O)C1(CCN(CC1)C2=CC=CC=C2)CC[NH+]3CCOCC3.[Cl-].[Cl-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.